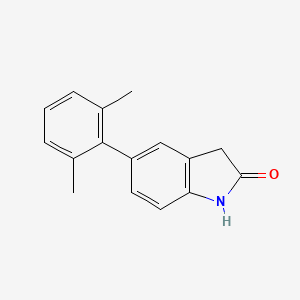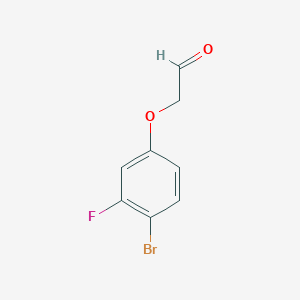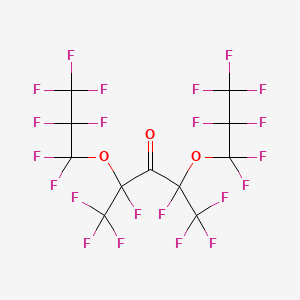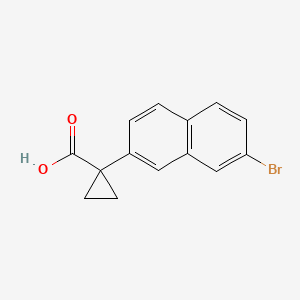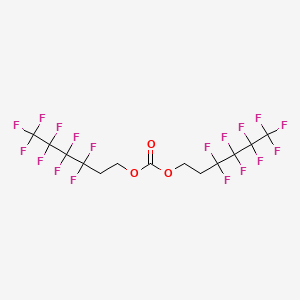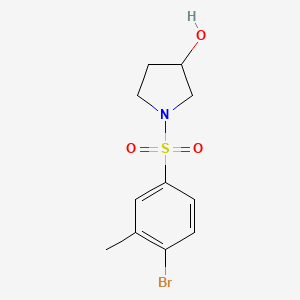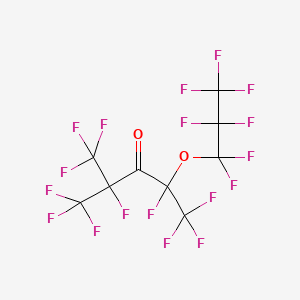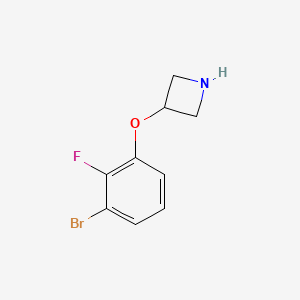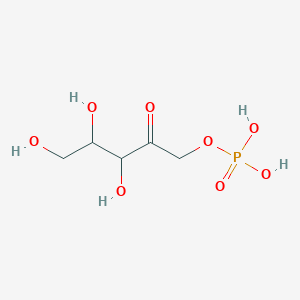
1,1'-Biphenyl, 2-bromo-3',6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2-bromo-3’,6-dichloro- is an organic compound with the molecular formula C12H7BrCl2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and chlorine atoms at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- can be synthesized through a series of organic reactions. One common method involves the bromination and chlorination of biphenyl. The process typically starts with the bromination of biphenyl to introduce the bromine atom at the 2-position. This is followed by chlorination to add chlorine atoms at the 3’ and 6’ positions. The reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states. Reduction reactions can also be performed to remove halogen atoms.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds by coupling with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the halogen atoms.
Oxidation: Biphenyl derivatives with higher oxidation states.
Reduction: Dehalogenated biphenyl compounds.
Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2-bromo-3’,6-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- depends on the specific reactions it undergoes. In substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 2-bromo-3’,6-dichloro- can be compared with other biphenyl derivatives, such as:
- 1,1’-Biphenyl, 2,2’-dichloro-
- 1,1’-Biphenyl, 4-bromo-
- 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl
These compounds share a biphenyl core but differ in the type and position of substituents. The unique combination of bromine and chlorine atoms in 1,1’-Biphenyl, 2-bromo-3’,6-dichloro- imparts distinct chemical properties, making it suitable for specific applications that other derivatives may not fulfill.
Propriétés
Numéro CAS |
870525-14-7 |
|---|---|
Formule moléculaire |
C12H7BrCl2 |
Poids moléculaire |
301.99 g/mol |
Nom IUPAC |
1-bromo-3-chloro-2-(3-chlorophenyl)benzene |
InChI |
InChI=1S/C12H7BrCl2/c13-10-5-2-6-11(15)12(10)8-3-1-4-9(14)7-8/h1-7H |
Clé InChI |
CWEOGAQALDQVHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


